tert-Butyl (5-aminoisoxazol-3-yl)carbamate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O3 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C8H13N3O3/c1-8(2,3)13-7(12)10-6-4-5(9)14-11-6/h4H,9H2,1-3H3,(H,10,11,12) |
InChI Key |
BJYCFTYMVDLCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC(=C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tert Butyl 5 Aminoisoxazol 3 Yl Carbamate and Its Analogs
Precursor Strategies and Strategic Functionalization for Isoxazole (B147169) Ring Formation
The construction of the 5-aminoisoxazole ring is the critical first stage in the synthesis of the target compound. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and reaction efficiency. Modern synthetic methods prioritize high yields, regioselectivity, and environmentally benign conditions.
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a powerful and widely employed method for constructing the isoxazole nucleus. researchgate.net This approach typically involves the reaction of a nitrile oxide, generated in situ, with an alkyne or an alkene.
The most common pathway to 3,5-disubstituted isoxazoles is the [3+2] cycloaddition between nitrile oxides and terminal acetylenes. nih.gov However, these methods can sometimes suffer from a lack of regioselectivity. researchgate.net An alternative involves the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones, which proceeds via a tandem [3+2]-cycloaddition, detosylation, and oxidative aromatization to yield fused pyrazole (B372694) systems, demonstrating the versatility of cycloaddition strategies in heterocycle synthesis. nih.gov
Key research findings in this area are summarized below:
Table 1: Cycloaddition Strategies for Isoxazole and Related Heterocycle Synthesis| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile Oxides and Alkynes | Fundamental method for isoxazole ring formation. | researchgate.netnih.gov |
| 1,3-Dipolar Cycloaddition | C,N-cyclic azomethine imines and α,β-unsaturated ketones | Leads to fused dinitrogen heterocycles through a one-pot tandem process. | nih.gov |
| Photosensitized [2+2] Cross-Cycloaddition | Allylidene-5(4H)-oxazolones | Forms cyclobutane-bis(oxazolones) using blue light and a Ruthenium catalyst. | mdpi.com |
Multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for synthesizing complex molecules from simple starting materials in a single step. mdpi.com For the construction of 5-aminoisoxazole scaffolds, MCRs offer a direct and versatile route.
An efficient, environmentally friendly, and rapid procedure for synthesizing novel 5-amino-isoxazole-4-carbonitriles involves a three-component reaction between an aldehyde, malononitrile, and hydroxylamine (B1172632) hydrochloride. nih.govnih.gov This reaction can be performed at room temperature in short reaction times using a deep eutectic solvent like K2CO3/glycerol as a catalytic medium, achieving yields between 70-94%. nih.govnih.gov The use of such green catalytic systems highlights a shift towards more sustainable synthetic practices. nih.gov
Another established method for isoxazole synthesis is the reaction of hydroxylamine with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or α,β-unsaturated nitriles. researchgate.net Specifically, reacting thiocarbamoylcyanoacetates with hydroxylamine provides a convenient route to 5-aminoisoxazoles. researchgate.net
Table 2: Multi-component Reaction for 5-Aminoisoxazole-4-carbonitriles
| Aldehyde | Malononitrile | Hydroxylamine HCl | Catalytic System | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various Aryl/Heteroaryl Aldehydes | ✓ | ✓ | K2CO3/Glycerol | 70-94 | nih.govnih.gov |
| Various Aldehydes | Ethyl Acetoacetate/Ethyl 4-chloroacetoacetate | ✓ | Amine-Functionalized Cellulose (in water) | Good to High | mdpi.com |
In the quest for sustainable chemical transformations, electrochemical and photochemical methods have emerged as powerful alternatives to traditional synthesis. vapourtec.comresearchgate.net These techniques often proceed under mild conditions, reduce waste, and avoid the use of toxic or expensive reagents. vapourtec.comresearchgate.netnih.gov
Electrosynthesis provides a direct intermolecular approach for creating isoxazoles and isoxazolines. nih.govkit.edu One reported method involves the anodic oxidation of aldoximes, which react with electron-deficient alkenes in a regio- and diastereoselective manner. nih.gov This process is noted for its short reaction times and minimal waste generation. Mechanistic studies suggest a stepwise, radical-mediated pathway rather than a concerted [3+2] cycloaddition. nih.gov
Photochemistry also offers unique pathways for heterocycle synthesis. vapourtec.com A continuous flow photoisomerization reaction has been developed to convert isoxazoles into their corresponding oxazole (B20620) isomers, showcasing the utility of photochemical transformations in generating structural diversity. acs.org Additionally, photosensitized [2+2]-cycloadditions, for instance using blue light and a ruthenium catalyst, can be employed to construct complex scaffolds from oxazolone (B7731731) precursors. mdpi.com
Optimized Conditions for tert-Butyloxycarbonyl (Boc) Protection of Amines
The introduction of the tert-butyloxycarbonyl (Boc) group is a common and crucial step in multi-step organic synthesis to protect amine functionalities from undesired reactions. The process involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comfishersci.co.uk The stability of the Boc group in the presence of most nucleophiles and bases, coupled with its lability under acidic conditions, makes it an ideal choice for an orthogonal protection strategy. fishersci.co.ukorganic-chemistry.org
For a molecule like 3,5-diaminoisoxazole, a precursor to the target compound, regioselective protection of one amino group is a significant challenge. The differing nucleophilicity of the two amino groups can be exploited, but often, specific strategies are required to achieve high selectivity.
Simple and efficient protocols have been developed for the regioselective mono-N-Boc protection of aromatic amines in the presence of aliphatic amino groups and other functionalities. organic-chemistry.org The selectivity in carbamate (B1207046) protection has been demonstrated in reactions with unsymmetrical diamines like 1,2-ethanediamine, where mono-protection can be achieved in high yields. orgsyn.org For more challenging substrates, directed ortho-metalation (DoM) can be a powerful tool. For example, the regioselectivity of lithiation on N-Boc protected pyrrole (B145914) systems can be controlled by the choice of base, allowing for specific functionalization at the desired position. researchgate.net Such principles of controlling regioselectivity are applicable to the selective protection of diaminoisoxazoles.
The efficiency of Boc protection can be significantly influenced by the choice of catalyst and reaction conditions. numberanalytics.com While the reaction often proceeds with a simple base, various catalytic systems have been developed to improve yields, shorten reaction times, and handle challenging substrates.
Common conditions involve using a base like triethylamine (B128534) or pyridine, with 4-dimethylaminopyridine (B28879) (DMAP) often added as a catalyst for sterically hindered or less reactive amines. numberanalytics.com More recently, efforts have focused on developing more environmentally friendly and efficient catalysts.
Table 3: Selected Catalyst Systems for N-Boc Protection and Carbamate Formation
| Catalyst System | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|
| 4-Dimethylaminopyridine (DMAP) | Dichloromethane (B109758) or Tetrahydrofuran | Effective for sterically hindered amines. | numberanalytics.com |
| Iodine (catalytic) | Solvent-free, Room Temperature | Efficient, practical, and mild protocol. | organic-chemistry.org |
| Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free, Room Temperature | Highly efficient, inexpensive, and reusable catalyst. | organic-chemistry.org |
| None | Water | Chemoselective, avoids side products, good for chiral amines. | organic-chemistry.org |
| Cesium Carbonate / TBAI | - | Mild conditions, short reaction times. | organic-chemistry.org |
| Zirconium(IV) with 2-hydroxypyridine | - | Catalyzes exchange between dialkyl carbonates and amines. | organic-chemistry.org |
| Guanidine bases (e.g., TMG) | - | Mediates carboxylation of amines with CO₂. | rsc.org |
These catalyst systems offer a range of options for optimizing the synthesis of tert-butyl (5-aminoisoxazol-3-yl)carbamate, allowing for tailored conditions that maximize yield and purity while minimizing environmental impact.
Green Chemistry Principles in Synthesis Design and Implementation
The application of green chemistry principles to the synthesis of isoxazole derivatives aims to reduce the environmental impact by utilizing safer solvents, minimizing waste, and employing catalytic over stoichiometric reagents. Recent advancements have focused on solvent-free reactions and the use of aqueous media, alongside the development of sustainable catalysts for the functionalization of the isoxazole core.
The shift away from volatile and often toxic organic solvents is a cornerstone of green chemistry. Research into the synthesis of isoxazoles has increasingly explored solvent-free conditions and the use of water as a benign reaction medium.
Solvent-free approaches, often facilitated by mechanochemistry (ball milling), offer significant advantages, including reduced waste, lower energy consumption, and simplified work-up procedures. A study on the deprotection of N-Boc protected amines, a key structural feature of the target molecule, demonstrated the efficacy of solvent-free ball milling with p-toluenesulfonic acid, achieving near-quantitative yields in short reaction times at room temperature. scirp.orgscirp.org This method's mild conditions are suitable for substrates with sensitive functional groups and represent a greener alternative to traditional deprotection techniques. scirp.orgscirp.org Another solvent-free method for the N-tert-butoxycarbonylation of amines utilizes Amberlite-IR 120 resin as a recyclable heterogeneous catalyst, providing N-Boc derivatives in high yields within minutes. derpharmachemica.com
Aqueous synthesis provides an environmentally friendly and cost-effective alternative to organic solvents. nih.gov The synthesis of 3,4,5-trisubstituted isoxazoles has been successfully achieved in water at room temperature via a [3+2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds. nih.gov By using an aqueous medium, this method circumvents the need for metal catalysts and high temperatures often required in organic solvents. nih.gov Furthermore, a practical, metal-free, multigram synthesis of N-Boc protected aminoisoxazoles, which are direct precursors to compounds like this compound, has been developed. This method relies on the regioselective [3+2]-cycloaddition of in situ generated nitrile oxides with enamines or alkynes. rsc.org While the reactions are typically run in ethyl acetate, the synthesis of related 5-aminoisoxazoles has been achieved in aqueous ethanol, highlighting the potential for greener solvent systems. researchgate.netresearchgate.net
| Method | Key Features | Typical Reaction Conditions | Example Product | Yield | Reference |
|---|---|---|---|---|---|
| Solvent-Free Mechanochemical N-Boc Deprotection | - No solvent
| Substrate, p-TsOH, ball milling, 30 Hz, 10 min, RT | Amine p-TsOH salts | ~99% | scirp.orgscirp.org |
| Aqueous Synthesis of Trisubstituted Isoxazoles | - Water as solvent
| Hydroximoyl chloride, 1,3-diketone, DIPEA, H₂O/MeOH, RT, 1-2 h | 3,4,5-Trisubstituted isoxazoles | Up to 93% | nih.gov |
| Aqueous Ethanol Synthesis of 5-Aminoisoxazoles | - Green solvent mixture
| Thiocarbamoylcyanoacetate, hydroxylamine, aq. EtOH, reflux | Ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates | Good | researchgate.netresearchgate.net |
The choice of catalysts and reagents is critical in developing sustainable synthetic routes. The focus has been on replacing hazardous and stoichiometric reagents with more benign and catalytic alternatives.
For the synthesis of the isoxazole ring, metal-free approaches are of particular interest to avoid contamination of the final product with toxic metal residues. A practical, multigram synthesis of N-Boc aminoisoxazoles from amino acids proceeds via a metal-free [3+2]-cycloaddition. rsc.org This method uses common and relatively benign reagents like N-chlorosuccinimide for the in situ generation of nitrile oxides. rsc.org
Heterogeneous catalysts offer advantages in terms of easy separation and recyclability. Amberlite-IR 120, a sulfonic acid resin, has been shown to be an effective and recyclable catalyst for the N-Boc protection of amines under solvent-free conditions, showcasing a green catalytic approach to forming the carbamate moiety. derpharmachemica.com
The selection of reagents for the formation of the isoxazole ring itself can also be guided by green chemistry principles. The reaction of thiocarbamoylcyanoacetates with hydroxylamine provides a direct route to 5-aminoisoxazoles in good yields, avoiding harsher conditions often associated with other methods. researchgate.netresearchgate.net
| Catalyst/Reagent | Transformation | Advantages | Reaction Conditions | Reference |
|---|---|---|---|---|
| Metal-Free [3+2]-Cycloaddition | Formation of N-Boc aminoisoxazole ring | - Avoids toxic metal catalysts
| N-Boc protected chloroxime, enamine/alkyne, NaHCO₃, EtOAc | rsc.org |
| Amberlite-IR 120 | N-Boc protection of amines | - Heterogeneous
| Amine, Boc₂O, Amberlite-IR 120, RT, 3 min | derpharmachemica.com |
| Hydroxylamine with Thiocarbamoylcyanoacetates | Formation of 5-aminoisoxazole ring | - Direct method
| Aqueous ethanol, reflux | researchgate.netresearchgate.net |
Advances in Scalable Synthesis and Process Optimization
The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and efficient processes. Continuous flow synthesis and high-throughput automation are key technologies enabling this transition for the synthesis of isoxazoles and their derivatives.
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. These benefits are particularly relevant for reactions involving hazardous intermediates or requiring precise control over reaction parameters.
The synthesis of isoxazole-5(4H)-ones has been successfully demonstrated in a continuous flow system under photochemical activation. mdpi.com This method combines a multicomponent reaction with visible light irradiation, achieving excellent yields in short residence times (e.g., 96% yield in 20 minutes). mdpi.com The development of continuous-flow platforms for the synthesis of related nitrogen-containing heterocycles, such as 3-amino-4-amidoximinofurazan, highlights the potential for producing aminoisoxazole precursors in a safe and efficient manner. researchgate.net In this case, the continuous-flow approach offered a significantly shorter reaction time and inherent safety benefits compared to batch operation. researchgate.net
While a dedicated continuous flow synthesis for this compound has not been reported, the successful application of this technology to the synthesis of its core components and related analogs suggests a promising avenue for future process development. The modular nature of flow chemistry would allow for the telescoping of multiple reaction steps, such as the formation of the isoxazole ring followed by functional group manipulations, into a single, streamlined process.
High-throughput and automated synthesis platforms are powerful tools for the rapid generation of compound libraries for drug discovery and for the optimization of reaction conditions. While specific high-throughput methods for this compound are not detailed in the literature, the principles have been applied to the synthesis of related heterocycles.
For instance, automated synthesis platforms have been developed for the rapid on-demand synthesis of small exploratory libraries of oxazoles, which share a similar heterocyclic core with isoxazoles. These systems can be configured for rapid screening of reaction parameters and incorporate solid-supported reagents to expedite the chemical syntheses. The development of a two-step procedure for the synthesis of 3-aminoisoxazoles, involving the reaction of 3-bromoisoxazolines with amines followed by oxidation, is amenable to high-throughput formats for the generation of diverse 3-aminoisoxazole (B106053) derivatives.
The multigram synthesis of N-Boc aminoisoxazoles, key precursors to the target compound, demonstrates the scalability of the synthetic route, with up to 50g of product obtained in a single batch. rsc.org Such a robust batch process is a prerequisite for adaptation to automated and high-throughput platforms, which could be employed to explore a wide range of substituents on the isoxazole ring, thereby facilitating structure-activity relationship studies.
Chemical Reactivity and Transformation Studies of Tert Butyl 5 Aminoisoxazol 3 Yl Carbamate
Selective Deprotection Chemistry of the tert-Butyloxycarbonyl Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. nih.gov The deprotection of the Boc group in tert-butyl (5-aminoisoxazol-3-yl)carbamate is a critical step to unmask the 3-amino group for subsequent functionalization.
Acid-Catalyzed Deprotection Mechanisms and Selectivity
The standard method for the cleavage of a Boc group involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically in a solvent like dichloromethane (B109758) (DCM) or ethyl acetate. fishersci.co.uk The generally accepted mechanism for this deprotection proceeds through protonation of the carbonyl oxygen of the carbamate (B1207046). This initial protonation is followed by the cleavage of the C-O bond to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to afford the free amine and carbon dioxide. rsc.org
The kinetics of this acid-catalyzed deprotection can be complex. Studies on related Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the concentration of the acid. nih.gov This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated tert-butyl carbamate. nih.gov
Table 1: Common Acidic Reagents for N-Boc Deprotection
| Reagent | Solvent(s) | Typical Conditions | Reference(s) |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | nih.gov |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol (B129727) | Room Temperature | fishersci.co.uk |
| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate | Room Temperature | rsc.org |
| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF) | Room Temperature | semanticscholar.org |
Alternative Deprotection Strategies for N-Boc Carbamates
While strong acids are effective, the need for milder and more selective methods has led to the development of various alternative deprotection strategies. These methods are particularly valuable when other acid-sensitive functional groups are present in the molecule.
Lewis acids offer a milder alternative to Brønsted acids for Boc deprotection. Reagents such as zinc bromide (ZnBr₂), trimethylsilyl (B98337) iodide (TMSI), and iron(III) chloride (FeCl₃) have been successfully employed. fishersci.co.ukscielo.org.mx For instance, ZnBr₂ in dichloromethane can selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups. fishersci.co.uk
Thermolytic cleavage, where the Boc-protected compound is heated, often under vacuum, can also effect deprotection, although the required temperatures can be high. nih.gov More recently, methods utilizing microwave irradiation in the presence of montmorillonite (B579905) K10 clay or catalyst-free conditions in boiling water have been reported as greener alternatives. semanticscholar.orgrsc.org Another mild and selective method involves the use of oxalyl chloride in methanol, which proceeds at room temperature and is tolerant of a wide range of functional groups. nih.govrsc.org A versatile potassium trimethylsilanolate/butyronitrile (KOTMS/PrCN) system has also been developed for the deprotection of N-heterocycles under mild conditions. chemistryviews.org
Table 2: Selected Alternative Reagents for N-Boc Deprotection
| Reagent/Condition | Solvent | Key Advantages | Reference(s) |
|---|---|---|---|
| Zinc Bromide (ZnBr₂) | Dichloromethane | Mild, selective for secondary N-Boc | fishersci.co.uk |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane | Mild | fishersci.co.uk |
| Iron(III) Chloride (FeCl₃) | Acetonitrile | Catalytic, selective | scielo.org.mx |
| Oxalyl Chloride/Methanol | Methanol | Mild, room temperature, good functional group tolerance | nih.govrsc.org |
| Boiling Water | Water | Neutral, environmentally friendly | semanticscholar.orgrsc.org |
Chemoselectivity Considerations in Multitopic Molecular Systems
In a molecule such as this compound, which possesses multiple potentially reactive sites, achieving chemoselective deprotection is paramount. The primary concern is the potential for undesired reactions at the 5-amino group or the isoxazole (B147169) ring itself under the deprotection conditions.
The choice of deprotection reagent and conditions can significantly influence selectivity. For instance, while strong acids like TFA might lead to the protonation of the isoxazole nitrogen or the 5-amino group, potentially affecting their reactivity or leading to side reactions, milder Lewis acids might offer greater selectivity. The use of oxalyl chloride in methanol has been shown to be compatible with various heterocyclic systems and could be a valuable tool for the selective deprotection of the title compound. nih.govrsc.org
Furthermore, in systems containing multiple Boc groups with different electronic environments (e.g., aryl vs. alkyl N-Boc), selective deprotection can sometimes be achieved by carefully controlling the reaction temperature under thermal conditions in a continuous flow system. researchgate.net For molecules with other acid-labile groups, such as tert-butyl esters, selective removal of the N-Boc group can be challenging. However, specific reagent systems, like iron(III) catalysis, have been developed to achieve this selectivity. scielo.org.mxnih.gov
Reactivity of the De-protected 5-Aminoisoxazole Moiety
Upon selective removal of the Boc group from this compound, the resulting 3,5-diaminoisoxazole becomes a versatile building block for the synthesis of more complex heterocyclic structures. The two amino groups exhibit different nucleophilicities, allowing for regioselective reactions.
Amination and Acylation Reactions at the 5-Position
The 5-amino group of the isoxazole ring is generally more nucleophilic than the 3-amino group. This difference in reactivity allows for selective functionalization at the 5-position. Acylation reactions, for example, with acid chlorides or anhydrides, are expected to occur preferentially at the 5-amino group. Studies on related heteroaromatic amines have shown that acylation can be achieved with high regioselectivity. mdpi.com
Condensation and Cyclization Reactions Leading to Fused Heterocycles
The 3,5-diaminoisoxazole moiety is an excellent precursor for the synthesis of fused heterocyclic systems, such as isoxazolo[5,4-d]pyrimidines and isoxazolo[5,4-b]pyridines, which are scaffolds of significant interest in medicinal chemistry.
Condensation of the 3,5-diaminoisoxazole with β-ketoesters is a common strategy to construct the isoxazolo[5,4-d]pyrimidine (B13100350) ring system. organic-chemistry.orgresearchgate.net For example, reaction with diethyl acetylsuccinate would be expected to yield the corresponding isoxazolo[5,4-d]pyrimidin-4-one. The synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones can be achieved by reacting 5-aminoisoxazole-4-carboxamides with triethylorthoformate in acetic anhydride. nih.gov Similarly, 7-amino-oxazolo[5,4-d]pyrimidines have been synthesized through the cyclization of a substituted oxazole (B20620) derivative. nih.gov
The construction of the isoxazolo[5,4-b]pyridine (B12869864) ring system can be achieved through multicomponent reactions. For instance, a one-pot tandem reaction of a 5-aminoisoxazole, an aldehyde, and a 1,3-dicarbonyl compound under microwave irradiation in water has been reported to produce polycyclic-fused isoxazolo[5,4-b]pyridines. nih.gov This approach offers a green and efficient route to these complex scaffolds.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Trifluoroacetic acid |
| Hydrochloric acid |
| Dichloromethane |
| Ethyl acetate |
| tert-Butyl cation |
| Carbon dioxide |
| Zinc bromide |
| Trimethylsilyl iodide |
| Iron(III) chloride |
| Montmorillonite K10 clay |
| Oxalyl chloride |
| Methanol |
| Potassium trimethylsilanolate |
| Butyronitrile |
| tert-Butyl ester |
| 3,5-Diaminoisoxazole |
| Isoxazolo[5,4-d]pyrimidine |
| Isoxazolo[5,4-b]pyridine |
| Diethyl acetylsuccinate |
| Isoxazolo[5,4-d]pyrimidin-4-one |
| 5-Aminoisoxazole-4-carboxamide |
| Triethylorthoformate |
| Acetic anhydride |
Electrophilic and Nucleophilic Substitutions on the Isoxazole Ring System
The isoxazole ring, while aromatic, exhibits distinct reactivity patterns toward electrophilic and nucleophilic substitution, largely governed by the electron distribution within the heterocycle and the nature of existing substituents.
Electrophilic Substitution: In 3,5-disubstituted isoxazoles, the C4 position is the most nucleophilic and, therefore, the primary site for electrophilic aromatic substitution. researchgate.net The presence of two amino groups, one free and one protected as a carbamate, on the this compound ring would further activate the C4 position towards electrophiles. Reactions such as halogenation, nitration, and Friedel-Crafts acylations would be expected to occur selectively at this site. For instance, the reaction with electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a halogen atom at the C4 position.
Another strategy to functionalize the C4 position involves metallation followed by quenching with an electrophile. 3,5-Disubstituted isoxazoles can be deprotonated at the C4 position using a strong base like n-butyllithium to form a 4-lithio derivative. masterorganicchemistry.com This organolithium intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a new substituent at the C4 position.
Nucleophilic Substitution: Direct nucleophilic aromatic substitution on the isoxazole ring is generally difficult unless a good leaving group is present. However, the amino groups on the isoxazole ring can be transformed into better leaving groups. For instance, the 5-amino group could potentially be converted into a diazonium salt, which could then be displaced by a variety of nucleophiles. It's important to note that the dimethylamino group is typically a poor leaving group in aromatic nucleophilic substitution. researchgate.net
In cases where a halogen is present on the isoxazole ring, for example at the 5-position, it can be displaced by nucleophiles such as alkoxides and thioalkoxides. masterorganicchemistry.com This suggests that if a derivative of this compound were prepared with a leaving group at a suitable position, it could undergo nucleophilic substitution.
| Reaction Type | Position | Reagents | Product Type |
| Electrophilic Halogenation | C4 | NBS, NCS | 4-Halo-isoxazole derivative |
| Lithiation-Electrophilic Addition | C4 | 1. n-BuLi 2. Electrophile (e.g., R-CHO) | 4-Substituted-isoxazole derivative |
| Nucleophilic Substitution | C5 (with leaving group) | NaOR, NaSR | 5-Alkoxy/Thioalkoxy-isoxazole derivative |
Ring-Opening and Rearrangement Pathways of the Isoxazole Nucleus
The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under various conditions, leading to a range of ring-opening and rearrangement reactions.
The photochemistry of isoxazoles is a well-studied area, with the most common transformation being the photoisomerization to oxazoles. masterorganicchemistry.comnih.gov This reaction is believed to proceed through the initial homolytic cleavage of the N-O bond upon UV irradiation (typically 200–330 nm), forming a diradical intermediate. nih.gov This intermediate can then rearrange to an acyl azirine, which subsequently opens to form the oxazole. nih.govnih.gov
In some cases, particularly with trisubstituted isoxazoles, the photochemical rearrangement can lead to the formation of ketenimines. nih.govnih.gov These highly reactive intermediates can be isolated or trapped in situ to generate other heterocyclic systems, such as pyrazoles. nih.gov The specific outcome of the photoreaction can be influenced by the substitution pattern on the isoxazole ring and the reaction conditions. nih.gov For this compound, photochemical stimulation could potentially lead to a mixture of rearranged products, including the corresponding oxazole derivative.
The isoxazole ring can undergo ring-opening reactions when treated with a base. For 3-unsubstituted isoxazoles, a common reaction is the abstraction of the C3 proton by a strong base, leading to the concerted cleavage of the N-O bond to form a cyanoenolate. rsc.org While the target compound has a substituent at the C3 position, base-mediated ring opening can still occur through other mechanisms.
For example, N-alkylation of an isoxazole followed by treatment with a base like sodium alkoxide can lead to ring opening to form a β-amino enone. researchgate.net In the context of this compound, while the 3-position is substituted, the presence of the amino groups might influence its stability towards bases. For instance, heating 3-carbamoyl-2-isoxazolines in an alkaline solution can lead to various products including β-cyanoalcohols and α,β-unsaturated nitriles through ring cleavage. nih.gov
Thermal rearrangements of aromatic hydrocarbons are known, but specific thermal transformations of isoxazoles often require high temperatures and can lead to complex mixtures of products. organic-chemistry.org
| Transformation Type | Conditions | Key Intermediate(s) | Major Product(s) |
| Photoinduced Isomerization | UV light (200-330 nm) | Acyl azirine | Oxazole derivative |
| Photoinduced Rearrangement | UV light (trisubstituted isoxazoles) | Ketenimine | Ketenimine, Pyrazole (B372694) (with trapping agent) |
| Base-Mediated Ring Opening | Strong base (e.g., NaOEt) | Cyanoenolate, β-amino enone | Cyano-containing compounds, Enones |
Functional Group Interconversions and Derivatization Strategies
The functional groups attached to the isoxazole ring of this compound provide multiple handles for further chemical modifications.
The primary sites for peripheral modification are the C4 position and the 5-amino group. As discussed in section 3.2.3, the C4 position can be functionalized through electrophilic substitution, particularly halogenation. The resulting 4-halo-isoxazole can then serve as a precursor for further transformations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
The 5-amino group is a versatile functional handle. It can undergo a variety of reactions typical of primary aromatic amines, such as acylation, alkylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions. For instance, reaction with α-diazocarbonyl compounds can lead to either Wolff rearrangement products or N-H insertion products depending on the reaction conditions. nih.gov
The main side chains of the molecule are the tert-butyl carbamate (Boc) group at the 3-position and the amino group at the 5-position. The Boc group is a common protecting group for amines and its primary functionalization is its removal (deprotection).
Deprotection of the Boc group is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or aqueous phosphoric acid. masterorganicchemistry.com This reaction proceeds by protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to give a carbamic acid intermediate, which then decarboxylates to yield the free amine. masterorganicchemistry.com This unmasks the 3-amino group, providing another site for derivatization.
Once deprotected, the 3-amino group can undergo similar reactions as the 5-amino group, allowing for the synthesis of a diverse library of 3,5-diaminoisoxazole derivatives. The differential reactivity of the two amino groups could also be exploited for selective functionalization. For instance, one could potentially perform a reaction on the 5-amino group while the 3-amino group is still protected, and then deprotect and react the 3-amino group in a subsequent step.
| Functional Group | Reaction Type | Reagents | Resulting Moiety |
| 5-Amino Group | Acylation | Acyl chloride, Anhydride | Amide |
| 5-Amino Group | Sulfonylation | Sulfonyl chloride | Sulfonamide |
| C4-Position | Halogenation | NBS, NCS | 4-Halo-isoxazole |
| 3-(tert-Butyl carbamate) | Deprotection | TFA, H3PO4 | 3-Amino Group |
Applications in Advanced Organic Synthesis As a Core Building Block
Construction of Complex Heterocyclic Systems Utilizing the Isoxazole (B147169) Scaffold
The isoxazole moiety within tert-butyl (5-aminoisoxazol-3-yl)carbamate is a valuable precursor for the synthesis of intricate heterocyclic systems. The ability to selectively functionalize the amino groups and manipulate the isoxazole ring itself opens avenues for creating novel fused, bridged, and macrocyclic structures.
The synthesis of fused isoxazoles is a significant area of research due to the prevalence of these motifs in pharmacologically active compounds. mdpi.comnih.gov General strategies for the synthesis of fused isoxazoles often involve intramolecular cycloaddition reactions or the condensation of a suitably functionalized isoxazole with another cyclic precursor. For instance, the reaction of a substituted isoxazole with a diketone can lead to the formation of a benzisoxazole derivative. mdpi.com While direct examples utilizing this compound are not prevalent in the reviewed literature, the presence of the two amino groups offers clear potential for such transformations. For example, after deprotection of the Boc group, the resulting 3,5-diaminoisoxazole could undergo condensation reactions with dicarbonyl compounds to form fused pyrimidine (B1678525) or pyrazine (B50134) rings. Furthermore, the amino groups can be converted into other functionalities that are amenable to cyclization reactions, thereby enabling the construction of a variety of fused heterocyclic systems. A number of synthetic methods have been developed for the creation of fused isoxazoles, including intramolecular nitrile oxide cycloadditions and palladium-catalyzed C-H arylation at the C5 position of the isoxazole ring. mdpi.com The synthesis of cis-fused-oxazoloisoquinolinones and cis-fused-oxazinoisoquinolinones has been achieved through a visible light-induced photocascade reaction, demonstrating the potential for complex stereoselective fusions. rsc.org Similarly, isoxazole-fused tricyclic quinazoline (B50416) alkaloids have been prepared via intramolecular cycloaddition of propargyl-substituted methyl azaarenes. nih.gov
The development of macrocycles and supramolecular assemblies is a burgeoning field of chemistry with applications in catalysis, sensing, and materials science. nih.govanu.edu.au The rigid isoxazole core and the strategically placed functional groups of this compound make it an attractive candidate for the construction of such large and organized structures.
While specific examples of macrocyclization using this compound as a building block are not explicitly detailed in the searched literature, the principles of macrocycle synthesis suggest its potential. The two amino groups, after appropriate modification, could serve as anchor points for the attachment of long flexible or rigid linkers. Subsequent intramolecular cyclization would then lead to the formation of a macrocyclic structure containing the isoxazole unit.
In the realm of supramolecular chemistry, the isoxazole moiety can act as a guest in host-guest complexes or as a component of self-assembling systems. nih.govacs.org The amino groups of this compound can be functionalized with recognition motifs that can participate in non-covalent interactions, such as hydrogen bonding or metal coordination, to drive the assembly of complex supramolecular architectures like cages or frameworks. anu.edu.au The isoxazole itself can also act as a photo-cross-linker in chemoproteomic studies, highlighting its versatility in forming covalent linkages within biological systems. nih.gov
Strategic Employment in Multistep Total Synthesis
The utility of a building block is often demonstrated in the context of the total synthesis of complex natural products. While no total syntheses explicitly employing this compound were identified in the reviewed literature, the synthesis of natural products containing the related oxazole (B20620) ring system is well-documented and provides a blueprint for the potential applications of this compound. researchgate.net The isoxazole ring can be considered a stable precursor to other functional groups through ring-opening reactions, further expanding its synthetic utility.
Asymmetric synthesis is crucial for the preparation of enantiomerically pure pharmaceuticals. The amino groups of this compound provide convenient handles for the attachment of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. orgsyn.org For instance, acylation of the free amino group with a chiral carboxylic acid derivative would generate a chiral amide. The stereocenter on the auxiliary could then direct the stereoselective functionalization of the isoxazole ring or the other amino group. After the desired stereochemistry is established, the chiral auxiliary can be removed.
Alternatively, the amino groups can be transformed into ligands for asymmetric metal catalysis. The development of chiral ligands is a cornerstone of modern asymmetric synthesis. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as often only one enantiomer of a chiral drug is therapeutically active.
| Chiral Auxiliary Type | Example | Application |
| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylation, aldol, and acylation reactions |
| Camphorsultam | Oppolzer's Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions |
| Pseudoephedrine | Myers' Auxiliary | Asymmetric alkylation of amides |
The isoxazole ring itself can participate in stereoselective transformations. For example, the reduction of a substituted isoxazole can lead to the formation of a chiral γ-amino alcohol. If the substituents on the isoxazole are chosen appropriately, this reduction can be performed with high diastereoselectivity. Furthermore, the development of catalytic asymmetric methods for the synthesis of isoxazolines from achiral starting materials is an active area of research. These methods often employ chiral catalysts to control the enantioselectivity of the cyclization reaction. While direct applications to this compound are yet to be reported, the functional groups present on the molecule make it a suitable substrate for such transformations after appropriate modification.
Design and Synthesis of Chemical Compound Libraries
The synthesis of chemical libraries is a key strategy in drug discovery for the identification of new lead compounds. The isoxazole scaffold is an attractive core for such libraries due to its presence in numerous biologically active molecules. The bifunctional nature of this compound makes it an excellent starting point for the creation of diverse compound libraries.
The two amino groups can be functionalized with a wide variety of building blocks using robust and high-yielding reactions such as amide bond formation, urea (B33335) formation, or reductive amination. The Boc-protecting group allows for a divergent synthetic strategy. For example, the free amino group can be reacted with a set of carboxylic acids to generate a library of amides. Subsequently, the Boc group can be removed to reveal the second amino group, which can then be reacted with a different set of building blocks. This approach allows for the rapid generation of a large number of structurally diverse compounds from a single, common intermediate. The design and synthesis of 3,5-diarylisoxazole derivatives as potential anticancer agents exemplifies the use of the isoxazole scaffold in medicinal chemistry. nih.govresearchgate.net
| Library Synthesis Strategy | Description |
| Parallel Synthesis | Each compound in the library is synthesized in a separate reaction vessel. |
| Split-and-Pool Synthesis | A large library of compounds is generated by systematically splitting and recombining pools of solid-supported substrates. |
| Scaffold-Based Library | A central core structure (the scaffold) is decorated with a variety of functional groups. |
Scaffold-Based Library Generation for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to create a wide array of structurally diverse small molecules to probe biological systems and identify new therapeutic agents. mdpi.com The 3,5-disubstituted isoxazole framework is an attractive starting point for DOS due to its synthetic tractability and the distinct spatial arrangement of its substituents. nih.gov this compound is an exemplary building block for this approach, offering two distinct points for diversification: the Boc-protected amino group at the 5-position and the potential for reactions at the isoxazole ring itself.
The primary amino group, once deprotected, serves as a key handle for introducing a wide range of functional groups. For instance, it can readily react with a variety of electrophiles, such as isocyanates, sulfonyl chlorides, and carboxylic acids (via amide coupling), to generate extensive libraries of urea, sulfonamide, and amide derivatives, respectively. This strategy allows for the systematic exploration of the chemical space around the isoxazole core, which is crucial for establishing structure-activity relationships (SAR).
A notable example of the utility of this compound in library synthesis is its use as a reactant in the preparation of novel compounds with potential therapeutic applications. In one such instance, the deprotected 5-amino-3-isoxazolamine can be reacted with various isocyanates to produce a library of N-(3-aminoisoxazol-5-yl)-N'-substituted ureas. This approach enables the rapid generation of a multitude of analogs, each with unique physicochemical properties, thereby increasing the probability of identifying a lead compound.
The following table illustrates a representative set of reactants that can be used to generate a diverse library from the deprotected amine of this compound:
| Reactant Class | Reagent Example | Resulting Functional Group |
| Isocyanates | Phenyl isocyanate | Urea |
| Sulfonyl Chlorides | Dansyl chloride | Sulfonamide |
| Carboxylic Acids | Acetic acid | Amide |
| Aldehydes/Ketones | Acetone (reductive amination) | Secondary Amine |
This systematic approach to library generation, centered around the versatile isoxazole scaffold provided by this compound, is instrumental in the quest for novel bioactive molecules.
Automated Synthesis in Library Construction
The principles of diversity-oriented synthesis are powerfully amplified when coupled with automated synthesis platforms. Automated synthesis enables the rapid and efficient production of large compound libraries by performing chemical reactions in a parallel or serial manner with minimal human intervention. The robust and predictable reactivity of key functional groups is a prerequisite for successful automated synthesis.
The free amino group of deprotected this compound is well-suited for automated library construction. The formation of ureas and sulfonamides, for example, typically proceeds with high efficiency and selectivity under conditions that are compatible with automated liquid handlers and reaction blocks. These reactions are often clean and high-yielding, minimizing the need for complex purification procedures, which can be a bottleneck in high-throughput synthesis.
While direct, detailed research findings on the automated synthesis of libraries specifically from this compound are not extensively documented in the reviewed literature, the general principles of automated synthesis of urea and sulfonamide libraries are well-established. A generalized workflow for the automated synthesis of a urea library from this building block would involve the following steps:
| Step | Description |
| 1. Deprotection | Removal of the Boc protecting group from this compound in a parallel reactor block. |
| 2. Reagent Dispensing | Automated dispensing of a diverse set of isocyanate building blocks into separate reaction wells. |
| 3. Reaction | Incubation of the reaction mixtures under controlled temperature and agitation. |
| 4. Work-up/Purification | Automated liquid-liquid extraction or solid-phase extraction to remove excess reagents and byproducts. |
| 5. Analysis | High-throughput analysis of the resulting compounds for purity and confirmation of identity. |
This automated approach significantly accelerates the drug discovery process by enabling the rapid generation of thousands of discrete compounds for biological screening. The predictable reactivity of the amino group on the isoxazole scaffold makes this compound an excellent candidate for inclusion in such automated synthesis endeavors, even if specific examples are not yet prevalent in published research.
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms for Synthesis and Transformations
The synthesis of 3,5-disubstituted isoxazoles, such as the scaffold of tert-butyl (5-aminoisoxazol-3-yl)carbamate, is most commonly achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or a suitable precursor. researchgate.netnih.govtandfonline.comorganic-chemistry.orgnih.gov Another prevalent method involves the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent. nih.govyoutube.com
A plausible synthetic route to this compound would likely involve the reaction of a protected cyanamide (B42294) derivative (acting as the nitrile oxide precursor) with a protected propargylamine, or a related strategy involving the formation of the 3-aminoisoxazole (B106053) core followed by protection of the amino groups.
A general proposed mechanism for the formation of a 3,5-disubstituted isoxazole (B147169) ring from a β-nitroenone involves a domino reductive Nef reaction followed by cyclization. rsc.orgrsc.org The process begins with the reduction of the nitroalkene to an oxime intermediate, which then undergoes intramolecular reaction with the carbonyl group to form a five-membered ring. Subsequent dehydration yields the final isoxazole system. rsc.org
Table 1: General Methods for Isoxazole Synthesis
| Method | Precursors | Key Features |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide and Alkyne/Alkene | High regioselectivity, often requires in-situ generation of the unstable nitrile oxide. researchgate.netnih.govtandfonline.com |
| Condensation Reaction | Hydroxylamine and 1,3-Diketone | A classical and straightforward method for isoxazole ring formation. nih.govyoutube.com |
| Domino Reductive Nef Reaction | β-Nitroenone | Efficient conversion to 3,5-disubstituted isoxazoles under mild conditions. rsc.orgrsc.org |
Kinetic and Thermodynamic Studies of Key Reaction Steps
Specific kinetic and thermodynamic data for the synthesis of this compound are not available in the surveyed literature. However, studies on related 1,3-dipolar cycloaddition reactions for isoxazole synthesis indicate that the reaction can be influenced by both kinetic and thermodynamic factors. For instance, in the base-catalyzed condensation of primary nitro compounds with dipolarophiles, the ratio of resulting isomeric products was found not to be interconvertible under the reaction conditions, suggesting the product distribution is not governed by thermodynamic control. unifi.it The formation of the cycloadduct can exhibit an induction period, hinting at a mechanism involving a reversible cycloaddition of the nitronate to the dipolarophile. unifi.it
The regioselectivity of the cycloaddition is a key aspect, and Frontier Molecular Orbital (FMO) theory is often used to predict the outcome. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa) determines the regiochemical orientation of the addition. mdpi.com
Identification of Reaction Intermediates and Transition States
The synthesis of isoxazoles via 1,3-dipolar cycloaddition inherently involves the nitrile oxide as a key reactive intermediate. researchgate.net Nitrile oxides are often generated in situ from aldoximes using oxidizing agents like chloramine-T or tert-butyl hypochlorite, or from hydroximinoyl chlorides in the presence of a base. researchgate.netcore.ac.uk These intermediates are highly reactive and can dimerize to form furoxans if not efficiently trapped by a dipolarophile. tandfonline.com
In the synthesis of fused isoxazoles from alkyne-tethered aldoximes using hypervalent iodine reagents, a proposed mechanism involves the formation of an iodonium intermediate which then eliminates to form the nitrile oxide. mdpi.com Subsequent intramolecular cycloaddition yields the final product. mdpi.com For the synthesis of 3,5-disubstituted isoxazoles from β-nitroenones, an oxime and a subsequent five-membered ring hemiacetal-like structure are proposed as key intermediates. rsc.org
While experimental isolation and characterization of transition states are generally not feasible due to their fleeting nature, their structures are often predicted and analyzed using computational methods. nih.gov For the cycloaddition reactions leading to isoxazoles, computational studies have been employed to model the transition state structures and understand the origins of stereoselectivity and regioselectivity. acs.org
Isotopic Labeling and Trapping Experiments for Pathway Delineation
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org In the context of isoxazole synthesis, labeling specific atoms in the starting materials (e.g., the nitrile oxide precursor or the alkyne) and determining their position in the final product can confirm the atom-to-atom connectivity changes during the reaction. While the general utility of isotopic labeling is well-established, specific studies employing this technique for the synthesis of this compound or closely related aminoisoxazoles were not identified in the reviewed literature. However, there are reports on the use of isotopic labeling in the study of isoxazole chemistry in broader contexts. nih.govresearchgate.net
Trapping experiments are another valuable tool for detecting reactive intermediates. In the synthesis of isoxazoles, if a nitrile oxide is a proposed intermediate, the reaction can be run in the presence of a highly reactive "trapping" agent that intercepts the nitrile oxide to form a characteristic product, thereby providing evidence for its existence. For example, the formation of a known isoxazoline (B3343090) in the presence of a vinyl sulfone can confirm the generation of a nitrile oxide intermediate. researchgate.net
Computational Chemistry for Structure-Reactivity Relationships
Computational chemistry serves as a powerful tool for investigating the electronic structure, stability, and reactivity of molecules like this compound. researchgate.netresearchgate.net Such studies can provide insights into reaction mechanisms and predict molecular properties.
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a widely used computational method to study the geometric and electronic structures of organic molecules. nih.gov For isoxazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine optimized geometries, HOMO-LUMO energy gaps, and thermodynamic properties. researchgate.netresearchgate.net
Studies on aminonitroimidazoles, which share some structural similarities with aminoisoxazoles, have used DFT to explore their electronic structures, stabilities, and performance properties. nih.gov For isoxazole derivatives, DFT calculations have been used to analyze their absorption properties and to correlate the HOMO-LUMO energy gap with their potential pharmaceutical activities. researchgate.net These calculations can help in understanding the structure-property relationships and in the rational design of new derivatives with desired characteristics. researchgate.net A detailed spectroscopic and energetic characterization of 3-aminoisoxazole, a core component of the title compound, was supported by DFT calculations, which predicted a double-well potential due to the inversion motion of the amino group. mdpi.com
Table 2: Application of DFT in Studying Isoxazole Analogs
| Study Focus | Compound Class | Key Findings |
| Electronic Structure & Stability | Aminonitroimidazoles | Correlation of electronic properties with stability and performance. nih.gov |
| Absorption Properties | Isoxazole Derivatives | Relationship between HOMO-LUMO gap and potential pharmaceutical activity. researchgate.net |
| Spectroscopic Characterization | 3-Aminoisoxazole | Prediction of a double-well potential for NH2 inversion. mdpi.com |
Ab Initio Calculations and Molecular Dynamics Simulations of Reaction Pathways
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. youtube.com These methods have been used to study peptide-derived oxazoles and thiazoles to derive improved molecular mechanics parameters for force fields like AMBER. nih.gov Such studies involve calculating rotational profiles and partial atomic charges to better simulate the behavior of these heterocycles in larger biomolecular systems. nih.gov
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with their environment, such as a solvent or a protein binding site. nih.govnih.govajchem-a.com For isoxazole derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes and to understand the key interactions that govern binding affinity. nih.govresearchgate.net These simulations can reveal the dynamic behavior of the ligand within a receptor's active site, complementing the static picture provided by molecular docking. nih.govajchem-a.comresearchgate.net For instance, MD simulations of isoxazolidine (B1194047) derivatives targeting the EGFR receptor helped to understand the functional role of specific groups in the binding process. researchgate.net
Computational Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful predictive tool in understanding the chemical behavior of this compound. While specific computational studies on this exact molecule are not prevalent in publicly accessible literature, the principles of applying theoretical calculations to related isoxazole and carbamate (B1207046) systems establish a clear framework for predicting its reactivity and selectivity in novel transformations.
Quantum chemistry calculations are instrumental in modeling reaction mechanisms, such as the nickel-catalyzed Suzuki-Miyaura cross-coupling of carbamates. researchgate.net For this compound, such models could predict the energy profiles of potential reaction pathways, identifying the rate-limiting steps and the stereoselectivity of the products. researchgate.net For instance, in a hypothetical cross-coupling reaction, computational analysis could elucidate whether the oxidative addition or transmetallation step is rate-determining and how different catalyst ligands might influence the reaction's stereochemical outcome. researchgate.net
Furthermore, DFT calculations can predict the regioselectivity of reactions on the isoxazole ring. The isoxazole moiety is an electron-rich aromatic system, but the nitrogen-oxygen bond is inherently weak, making it susceptible to cleavage under certain conditions. nih.govresearchgate.net Computational models can determine the most likely sites for electrophilic or nucleophilic attack by analyzing the molecule's frontier molecular orbitals and electrostatic potential. This is crucial for designing synthetic routes, such as 1,3-dipolar cycloaddition reactions, a common method for synthesizing isoxazole derivatives. nih.govresearchgate.netresearchgate.netnih.gov Theoretical studies can help predict the outcomes of such cycloadditions, guiding the synthesis of complex, functionalized derivatives. nih.govresearchgate.net
Interactive Table: Computational Methods in Reactivity Prediction A summary of how computational methods can be applied to investigate the reactivity of this compound.
| Computational Method | Area of Investigation | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | Reaction Energy Profiles | Determination of rate-limiting steps and overall reaction feasibility. researchgate.net |
| DFT/Fukui Analysis | Regioselectivity | Prediction of the most reactive sites for electrophilic/nucleophilic attack on the isoxazole ring. |
| Transition State Modeling | Stereoselectivity | Understanding the origins of product stereochemistry based on transition state energies. researchgate.net |
| TD-DFT | Electronic Spectra | Simulation of UV-Vis spectra to understand electronic transitions. |
Advanced Spectroscopic and Diffraction Techniques for Mechanistic Insights (Applied to reaction mixture/intermediates, not for basic compound ID)
Advanced spectroscopic techniques are vital for obtaining direct mechanistic insights into the transformations of this compound by observing reaction mixtures and characterizing transient intermediates.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for studying reaction mechanisms involving carbamates. For example, in reactions with carbon dioxide, ¹H, ¹³C, and ¹⁵N NMR can be used to monitor the formation and equilibrium of carbamic acids and zwitterionic intermediates in real-time. epa.govrsc.org Variable-temperature NMR studies can further clarify the behavior of these species in solution. rsc.org Natural abundance ¹⁵N NMR has been shown to be highly sensitive to the formation of zwitterionic adducts, which are often key intermediates in carbamate chemistry. rsc.orgrsc.org These techniques could be directly applied to study the reactions of the carbamate moiety in the target molecule, providing detailed mechanistic and kinetic data.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is another valuable tool for identifying molecular species formed during reactions. In studies of amines reacting with CO₂ on surfaces, in-situ FTIR has been used to show the formation of ammonium (B1175870) carbamate ion pairs and carbamic acids. nih.gov This method allows for the observation of bond formation and cleavage as it happens, helping to distinguish between different potential reaction pathways and intermediates under various conditions. nih.gov
X-ray diffraction provides definitive structural information, not just for final products, but also for stable reaction intermediates that can be isolated and crystallized. researchgate.netmdpi.com In the synthesis of complex isoxazole derivatives, single-crystal X-ray diffraction is often used to unambiguously determine the structure and stereochemistry of the products. researchgate.netmdpi.commdpi.com If a stable intermediate in a reaction involving this compound could be crystallized, this technique would offer unparalleled insight into its precise three-dimensional structure, confirming bond connectivities and stereochemical arrangements that are crucial to understanding the reaction mechanism. For instance, the crystal structure of a fluorinated isoxazole derivative containing a sulfonamide carbamate functionality has been characterized, demonstrating the utility of this method for complex molecules in this class. researchgate.netnih.gov
Interactive Table: Advanced Spectroscopic and Diffraction Techniques for Mechanistic Studies A summary of advanced techniques and their potential applications for mechanistic studies of this compound.
| Technique | Application | Information Gained | Relevant Moiety |
| In-situ NMR (¹H, ¹³C, ¹⁵N) | Real-time reaction monitoring | Identification and quantification of reactants, intermediates (e.g., zwitterions, carbamic acid), and products. epa.govrsc.org | Carbamate |
| In-situ FTIR Spectroscopy | Monitoring of solid-gas or liquid phase reactions | Detection of transient species like carbamic acids and carbamate ion pairs. nih.gov | Carbamate |
| X-ray Crystallography | Structural analysis of stable intermediates | Unambiguous determination of molecular structure, bond lengths/angles, and stereochemistry. researchgate.netmdpi.comresearchgate.net | Full Molecule |
Emerging Research Directions and Future Outlook
Integration with Artificial Intelligence and Machine Learning for Synthesis Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, moving from traditional, expertise-driven approaches to data-informed predictive strategies. mdpi.com For tert-Butyl (5-aminoisoxazol-3-yl)carbamate, these technologies offer significant potential in both designing synthetic routes and optimizing reaction conditions.
A significant challenge in computational molecule design is ensuring that the generated structures are synthetically feasible. stokedbio.com Modern AI frameworks are beginning to address this by integrating synthesizability scores and reaction prediction models directly into the design loop. stokedbio.comgithub.io This ensures that the designed molecules, potentially novel derivatives of the core aminoisoxazole structure, are practically achievable in a laboratory setting. github.io For a compound like this compound, ML models could predict optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and purity, reducing the need for extensive empirical screening.
Table 1: Applications of AI/ML in Chemical Synthesis
| AI/ML Technique | Application in Synthesis | Potential Impact on this compound |
|---|---|---|
| Retrosynthesis Algorithms (CASP) | Proposes optimal and novel synthetic routes from starting materials. mdpi.com | Identification of more efficient or economical pathways. |
| Generative Models (GANs, VAEs) | Designs new molecules with desired properties. mdpi.comstokedbio.com | Creation of novel derivatives with enhanced bioactivity or material properties. |
| Forward Reaction Prediction | Predicts the products and outcomes of chemical reactions. mdpi.com | Accurate prediction of side products and reaction success. |
| Condition Recommendation | Suggests optimal solvents, catalysts, and temperatures. mdpi.com | Maximization of yield and reduction of experimental optimization time. |
| Synthesizability Scoring | Evaluates how easily a computationally designed molecule can be made. github.io | Ensures that novel designed derivatives are practically synthesizable. |
Exploration of Novel Catalytic Systems for Functionalization and Derivatization
While established methods for isoxazole (B147169) synthesis exist, the future lies in developing more efficient, selective, and versatile catalytic systems. Research into novel catalysts for the functionalization and derivatization of the this compound scaffold is a promising frontier.
Transition metal catalysis, particularly with copper (Cu) and ruthenium (Ru), has been employed for [3+2] cycloaddition reactions to form the isoxazole ring. rsc.orgnih.gov Future work could focus on developing catalysts with higher turnover numbers, lower costs, and enhanced regioselectivity. Beyond ring formation, catalysis is crucial for modifying the existing scaffold. For instance, the development of catalysts for C-H activation could allow for direct functionalization of the isoxazole ring, bypassing the need for pre-functionalized starting materials.
Organocatalysis represents a significant area of growth, offering metal-free alternatives that can reduce toxicity and simplify purification. mdpi.com Chiral organocatalysts, such as those based on primary α-amino amides, have shown efficiency in various asymmetric transformations and could be adapted for stereoselective modifications of derivatives of this compound. mdpi.com Furthermore, exploring regioselective reactions, such as the nucleophilic aromatic substitution (SNAr) of nitro groups on isoxazole rings, opens pathways to a wide range of derivatives by reacting with various nucleophiles. nih.gov This approach could be adapted to other leaving groups on the isoxazole core, expanding the accessible chemical space.
Development of Further Sustainable Synthetic Routes and Methodologies for Isoxazoles
The principles of green chemistry are increasingly central to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use safer materials. eurekaselect.comresearchgate.net The synthesis of isoxazoles, including this compound, is an area ripe for the application of these principles. eurekaselect.combenthamdirect.com
Key sustainable methodologies that are being explored include:
Microwave-Assisted Synthesis: Using microwave irradiation as a heating method can dramatically enhance reaction rates, often leading to higher yields, improved selectivity, and significantly shorter reaction times compared to conventional heating. eurekaselect.comresearchgate.netbenthamdirect.com
Ultrasonication: The use of ultrasound can promote reactions through acoustic cavitation, providing a mechanical energy source that can lead to novel reactivity and improved efficiency, sometimes in aqueous media. nih.govrsc.org
Aqueous Media Synthesis: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. mdpi.com Developing robust synthetic methods for isoxazoles that proceed efficiently in water would significantly improve the environmental profile of the synthesis. mdpi.com
Metal-Free Synthesis: Moving away from heavy metal catalysts addresses concerns about cost, toxicity, and contamination of the final product. rsc.orgnih.gov The development of metal-free cycloaddition and functionalization reactions is a key goal for sustainable isoxazole synthesis. rsc.orgnih.gov
These approaches are not mutually exclusive and can often be combined to create highly efficient and environmentally benign synthetic protocols for isoxazole derivatives. researchgate.net
Table 2: Green Chemistry Approaches for Isoxazole Synthesis
| Methodology | Principle | Advantages |
|---|---|---|
| Microwave Irradiation | Rapid, uniform heating using microwave energy. eurekaselect.com | Increased reaction rates, higher yields, improved selectivity. researchgate.netbenthamdirect.com |
| Ultrasonication | Use of sound energy to induce chemical reactions. nih.gov | Enhanced reaction rates, can enable novel transformations. rsc.org |
| Synthesis in Aqueous Media | Using water as the reaction solvent. mdpi.com | Environmentally benign, reduced toxicity, simplified work-up. mdpi.com |
| Metal-Free Catalysis | Employing organocatalysts or catalyst-free conditions. rsc.orgnih.gov | Lower cost, reduced toxicity, no metal contamination. rsc.org |
Expansion into Novel Reaction Domains and Unexplored Reactivity Patterns
The this compound molecule contains multiple reactive sites: the Boc-protected amine, the free amino group on the isoxazole ring (once deprotected), and the isoxazole ring itself, which can act as a masked enaminone. researchgate.net This structural complexity provides a rich platform for exploring novel and chemoselective reactions.
A key area of research is the selective transformation of 5-aminoisoxazoles. For example, recent studies have shown that 5-aminoisoxazoles can react with α-diazocarbonyl compounds in a highly selective manner. nih.gov Depending on the reaction conditions, the outcome can be steered towards either a Wolff rearrangement to yield N-isoxazole amides or an N-H insertion to produce α-amino acid derivatives of N-isoxazoles. nih.gov Applying such selective methodologies to this compound could provide access to entirely new classes of compounds.
Furthermore, the isoxazole ring can participate in various cycloaddition and rearrangement reactions. The intramolecular Diels-Alder (IMDAV) reaction, which has been explored for other isoxazole-containing systems, could be a powerful tool for constructing complex, fused heterocyclic structures. researchgate.net Investigating the reactivity of the aminoisoxazole core under different activation methods (e.g., photochemical, electrochemical) could also uncover previously unknown transformation pathways, expanding the synthetic utility of this building block.
Potential in Materials Science Applications as Chemical Precursors
While primarily utilized as a building block in medicinal chemistry, the functional groups on this compound make it a potential precursor for applications in materials science. Heterocyclic compounds are fundamental components in the design of functional organic materials, including polymers, dyes, and organic electronics. mdpi.com
After removal of the Boc protecting group, the resulting 3,5-diaminoisoxazole is a bifunctional monomer. The two amino groups can be used as points for polymerization, allowing the isoxazole core to be incorporated into the backbone of novel polymers. These polymers could exhibit interesting thermal, electronic, or self-assembly properties due to the rigid, polar nature of the isoxazole ring.
The isoxazole moiety itself can be a "forerunner" to other functional structures. mdpi.com For instance, ring-opening reactions of the isoxazole can lead to β-hydroxy ketones or β-dicarbonyl compounds, which are versatile intermediates in their own right. researchgate.net By incorporating this compound into a larger structure and then triggering a ring-opening, it could be possible to create functional materials with tailored properties. The continued study of fused isoxazoles and their derivatives holds promise for the discovery of novel materials with unique characteristics. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
